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molecular formula C10H12O B1603093 (4-Cyclopropylphenyl)methanol CAS No. 454678-87-6

(4-Cyclopropylphenyl)methanol

Cat. No. B1603093
M. Wt: 148.2 g/mol
InChI Key: OUUVDKAYACQKRO-UHFFFAOYSA-N
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Patent
US07259157B2

Procedure details

4-Cyclopropyl-benzoic acid ethyl ester (2.46 g, 13 mmol), and THF (250 mL) were combined under nitrogen and cooled in an IPA/dry ice bath to −70° C. Lithium aluminum hydride solution (20 mL, 20 mmol, 1.0M) was added dropwise. After 2 h excess lithium aluminum hydride was quenched by adding EtOAc dropwise. The reaction was warmed to 25° C. then the solvent was removed in vacuo. Water (200 mL) and a few drops of HCl(aq, 6N) were added. The mixture was extracted with EtOAc (3×100 mL). The combined organic extracts were washed with brine, dried with Na2SO4 and filtered. The filtrate was removed in vacuo and the remaining residue was purified by flash column chromatography (hexane:EtOAc 40:60) to give the (4-cyclopropyl-phenyl)-methanol as a colorless oil.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:13][CH2:12]2)=[CH:7][CH:6]=1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:11]1([C:8]2[CH:7]=[CH:6][C:5]([CH2:4][OH:3])=[CH:10][CH:9]=2)[CH2:13][CH2:12]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)C1CC1)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h excess lithium aluminum hydride was quenched
Duration
2 h
ADDITION
Type
ADDITION
Details
by adding EtOAc dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 25° C.
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (200 mL) and a few drops of HCl(aq, 6N) were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash column chromatography (hexane:EtOAc 40:60)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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